Stereospecific Intestinal Absorption: L,L-Ala-Phe Exhibits 200-Fold Higher Jejunal Uptake vs D,D-Isomer
In a direct in vivo rat jejunal absorption study, L-alanyl-L-phenylalanine demonstrated an absorption rate approximately 200 times greater than its enantiomeric counterpart D-alanyl-D-phenylalanine [1]. The mixed L,D- and D,L-isomers exhibited intermediate absorption rates, confirming that both stereochemical configuration and amino acid sequence order are critical determinants of intestinal peptide transport [1].
| Evidence Dimension | Intestinal absorption rate |
|---|---|
| Target Compound Data | L-alanyl-L-phenylalanine absorption rate (relative baseline) |
| Comparator Or Baseline | D-alanyl-D-phenylalanine absorption rate ~200-fold lower |
| Quantified Difference | ~200-fold higher absorption for L,L-isomer |
| Conditions | In vivo rat jejunal absorption; Clin Sci Mol Med (1973) |
Why This Matters
This 200-fold difference in stereospecific absorption directly impacts experimental design for in vivo studies where intestinal uptake is a critical parameter, as substituting a racemic mixture or incorrect stereoisomer would dramatically alter bioavailability and confound dose-response interpretation.
- [1] Asatoor AM, Chadha A, Milne MD, Prosser DI. Intestinal Absorption of Stereoisomers of Dipeptides in the Rat. Clin Sci Mol Med. 1973;45(2):199-212. doi:10.1042/cs0450199 View Source
